molecular formula C8H6Br2O3 B1581642 Methyl 3,5-dibromo-4-hydroxybenzoate CAS No. 41727-47-3

Methyl 3,5-dibromo-4-hydroxybenzoate

Cat. No. B1581642
CAS RN: 41727-47-3
M. Wt: 309.94 g/mol
InChI Key: NVGJGYZKXBLIKY-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-4-hydroxybenzoate is a chemical compound with the molecular formula C8H6Br2O3 . It is used to produce 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester at a temperature of 90-100°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H6Br2O3 . The average mass is 309.939 Da and the monoisotopic mass is 307.868347 Da .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a melting point of 123-125°C . It is slightly soluble in water .

Scientific Research Applications

Molecular and Structural Analysis

Methyl 3,5-dibromo-4-hydroxybenzoate (MDBHB) has been extensively studied for its molecular structure and intermolecular interactions. For example, Sharfalddin et al. (2020) focused on the single crystal structure of a related compound, methyl 4-hydroxybenzoate, revealing its molecular interactions through Hirshfeld surface analysis and computational calculations. Such studies are crucial for understanding the fundamental properties and potential applications of MDBHB in various fields including material science and pharmaceuticals (Sharfalddin et al., 2020).

Application in Fluorescent Sensors

MDBHB derivatives have shown promise in the development of fluorescent sensors. Ye et al. (2014) synthesized a chemosensor based on a MDBHB derivative that exhibits high selectivity and sensitivity toward Al3+ ions, demonstrating its potential for use in environmental monitoring and biological applications (Ye et al., 2014).

Biotransformation and Environmental Impact

Studies on MDBHB have also investigated its environmental impact, particularly in terms of biotransformation. Knight et al. (2003) examined the anaerobic biodegradability of bromoxynil, a herbicide structurally related to MDBHB, under various conditions, shedding light on its environmental fate and degradation pathways (Knight et al., 2003).

Agricultural Applications

In agriculture, MDBHB derivatives have been explored for creating herbicide-resistant transgenic plants. Stalker et al. (1988) reported on transgenic tobacco plants expressing a gene that confers resistance to bromoxynil, indicating potential agricultural applications for MDBHB-related compounds (Stalker et al., 1988).

Pharmaceutical and Cosmetic Use

MDBHB and its related compounds find applications in the pharmaceutical and cosmetic industries. For instance, its derivatives are used as preservatives in various products, providing antimicrobial properties. Nathan and Sears (1961) explored the effects of a related compound, methyl hydroxybenzoate, on nerve conduction, highlighting its biological activity (Nathan & Sears, 1961).

Safety and Hazards

Methyl 3,5-dibromo-4-hydroxybenzoate is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3,5-dibromo-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGJGYZKXBLIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194523
Record name Methyl 3,5-dibromo-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41727-47-3
Record name Methyl 3,5-dibromo-4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41727-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dibromo-4-hydroxybenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,5-dibromo-4-hydroxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,5-dibromo-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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